

Characterization of 2-(Bromomethyl)thiolane Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-(Bromomethyl)thiolane

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A note on data availability: Information regarding the synthesis and characterization of **2- (bromomethyl)thiolane** and its derivatives is limited in publicly available scientific literature. Thiolane is the saturated tetrahydrothiophene ring system. Due to this data scarcity, this guide will focus on the well-characterized and structurally analogous aromatic compound, 2- (bromomethyl)thiophene, and its derivatives. This information can serve as a valuable reference for researchers and drug development professionals interested in the synthesis and properties of related sulfur-containing heterocyclic compounds.

Physical and Spectroscopic Characterization of 2-(Bromomethyl)thiophene Derivatives

2-(Bromomethyl)thiophene and its substituted analogues are important intermediates in the synthesis of pharmaceuticals and materials. A thorough understanding of their physical and spectroscopic properties is crucial for their application.

Physical Properties

The physical properties of 2-(bromomethyl)thiophene and a related derivative are summarized in the table below. These compounds are typically liquids at room temperature with characteristic boiling points and densities.



Compoun d	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)
2- (Bromomet hyl)thiophe ne	45438-73- 1	C₅H₅BrS	177.06	80-82	-10	1.633
2-Bromo-3- (bromomet hyl)thiophe ne	40032-76- 6	C5H4Br2S	255.96	253.6 ± 25.0 at 760 mmHg	~49-52	1.967 at 25 °C[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-(bromomethyl)thiophene derivatives. Below is a summary of expected and reported spectroscopic data.

Compound	¹H NMR (CDCl₃, δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	IR (cm ⁻¹)	Mass Spectrometry (m/z)
2- (Bromomethyl)thi ophene	~4.7 (s, 2H, CH ₂ Br), ~7.0-7.4 (m, 3H, thiophene-H)	Not available	Not available	Predicted: [M+H]+ 176.93681[2]
2-Bromo-3- methyl-thiophene	2.2 (s, 3H, CH ₃), 6.8 (d, 1H, thiophene-H), 7.1 (d, 1H, thiophene-H)	Not available	Not available	Not available

Note: Experimental spectroscopic data for 2-(bromomethyl)thiophene is not readily available in a consolidated source. The provided ¹H NMR data for 2-bromo-3-methyl-thiophene is for a



related compound and serves as a reference. The mass spectrometry data for 2-(bromomethyl)thiophene is predicted.

Experimental Protocols

The following section details a general experimental procedure for the synthesis of bromomethyl-substituted thiophenes. This protocol is adapted from the synthesis of 3-(bromomethyl)thiophene and can be modified for the synthesis of the 2-isomer.

Synthesis of Bromomethylthiophene Derivatives

A common method for the synthesis of bromomethylthiophenes is the radical bromination of the corresponding methylthiophene using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide.

Materials:

- Methylthiophene (2- or 3-isomer)
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide
- Anhydrous benzene or carbon tetrachloride
- Anhydrous calcium carbonate

Procedure:

- A solution of methylthiophene and a catalytic amount of benzoyl peroxide in anhydrous benzene is brought to a vigorous reflux in a three-necked flask fitted with a stirrer and a reflux condenser.[3]
- N-Bromosuccinimide is added portion-wise to the refluxing solution. The reaction is highly exothermic and may foam vigorously.[3]
- After the addition of NBS is complete, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.[3]



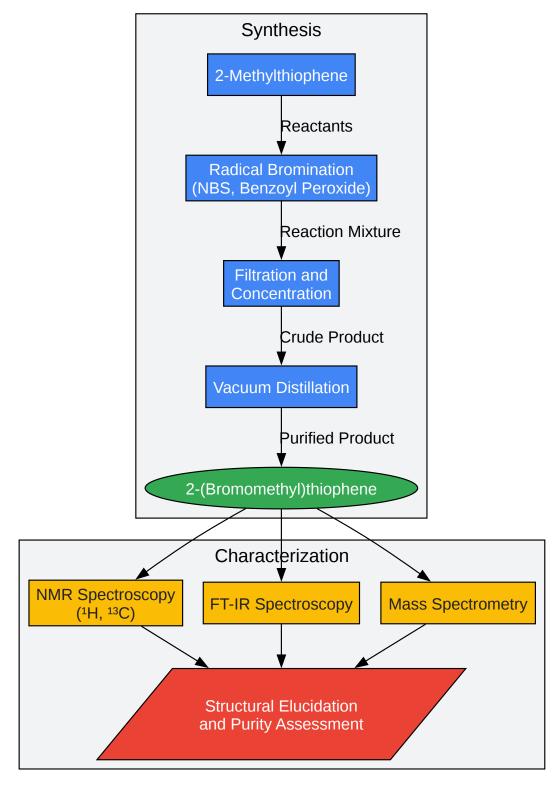
- The filtrate, containing the desired bromomethylthiophene, is then concentrated under reduced pressure.[3]
- The crude product is purified by vacuum distillation. The product should be stored over anhydrous calcium carbonate to prevent decomposition.[3]

Workflow and Diagrams Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of 2-(bromomethyl)thiophene derivatives is depicted in the following diagram.



Synthesis and Characterization of 2-(Bromomethyl)thiophene



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Caption: General workflow for the synthesis and characterization of 2-(bromomethyl)thiophene.



Comparison with Alternative Alkylating Agents

2-(Bromomethyl)thiophene is a versatile alkylating agent. Its reactivity can be compared to other common laboratory alkylating agents such as benzyl bromide, methyl iodide, and dimethyl sulfate.

Alkylating Agent	Structure	Reactivity	Key Safety Considerations
2- (Bromomethyl)thiophe ne	Thiophene-CH₂Br	Expected to be similar to benzyl bromide due to the stabilization of the carbocation intermediate by the thiophene ring.	Lachrymator, handle in a fume hood with appropriate personal protective equipment.
Benzyl Bromide	Ph-CH ₂ Br	Highly reactive in S _n 1 and S _n 2 reactions due to the formation of a stable benzylic carbocation.	Lachrymator and corrosive. Handle with extreme care in a well-ventilated fume hood.
Methyl Iodide	CH₃I	Very reactive S _n 2 substrate due to the good leaving group (iodide) and minimal steric hindrance.	Toxic and a suspected carcinogen. All manipulations should be performed in a fume hood.
Dimethyl Sulfate	(CH₃)₂SO4	A very effective and inexpensive methylating agent.	Extremely toxic, corrosive, and carcinogenic. Use requires stringent safety protocols.

Reactivity: The reactivity of 2-(bromomethyl)thiophene in nucleophilic substitution reactions is anticipated to be comparable to that of benzyl bromide. The thiophene ring, being aromatic, can stabilize the developing positive charge in the transition state of both S_n1 and S_n2 reactions, similar to the phenyl ring in benzyl bromide.



Safety: Like many reactive alkylating agents, 2-(bromomethyl)thiophene and its analogues are lachrymatory and should be handled with appropriate safety precautions, including use in a chemical fume hood and wearing personal protective equipment (gloves, safety glasses, lab coat).[3] It is crucial to consult the Safety Data Sheet (SDS) before handling these compounds.

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